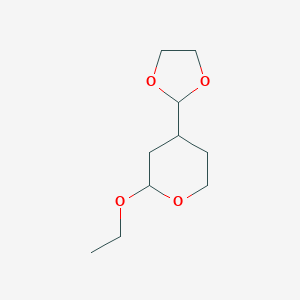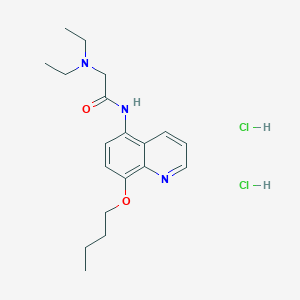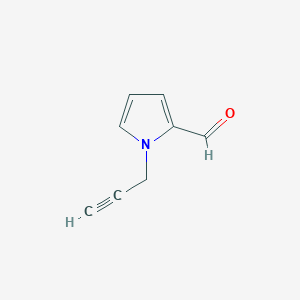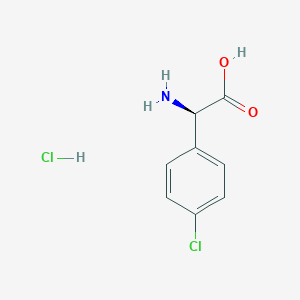
4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane, also known as 2-ethoxy-4-(2-oxotetrahydrofuran-3-yl) oxane, is a cyclic ether that has gained attention in the scientific community due to its potential applications in the field of organic chemistry. This compound has a unique structure that makes it a valuable precursor for the synthesis of various organic compounds.
作用機序
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane is not well understood. However, it is believed that this compound may exert its biological activity by interacting with specific enzymes or receptors in the body.
Biochemical and Physiological Effects:
Limited information is available regarding the biochemical and physiological effects of 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane. However, it has been reported to exhibit moderate cytotoxicity against cancer cell lines, suggesting its potential as an anti-cancer agent.
実験室実験の利点と制限
One advantage of using 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane in lab experiments is its ease of synthesis and availability. Additionally, this compound can serve as a valuable precursor for the synthesis of various organic compounds. However, limitations of using this compound include its limited solubility in common organic solvents and its potential toxicity.
将来の方向性
1. Investigation of the biological activity of 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane against a wider range of cancer cell lines.
2. Synthesis of novel bioactive compounds using 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane as a starting material.
3. Development of more efficient and environmentally friendly synthesis methods for 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane.
4. Exploration of the potential use of 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane in the field of materials science.
合成法
The synthesis of 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane can be achieved through a simple one-pot reaction between ethyl vinyl ether and 2,3-epoxybutane in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction proceeds via an acid-catalyzed ring-opening of the epoxide, followed by intramolecular cyclization to form the desired cyclic ether.
科学的研究の応用
4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane has been widely used as a building block in the synthesis of various natural products and pharmaceuticals. For example, it has been used as a key intermediate in the synthesis of the anti-cancer drug paclitaxel. Additionally, this compound has been used as a starting material for the synthesis of various bioactive compounds, including anti-inflammatory agents and antifungal agents.
特性
CAS番号 |
110257-06-2 |
|---|---|
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC名 |
4-(1,3-dioxolan-2-yl)-2-ethoxyoxane |
InChI |
InChI=1S/C10H18O4/c1-2-11-9-7-8(3-4-12-9)10-13-5-6-14-10/h8-10H,2-7H2,1H3 |
InChIキー |
KSEIYELAXHWBBD-UHFFFAOYSA-N |
SMILES |
CCOC1CC(CCO1)C2OCCO2 |
正規SMILES |
CCOC1CC(CCO1)C2OCCO2 |
同義語 |
2H-Pyran,4-(1,3-dioxolan-2-yl)-2-ethoxytetrahydro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)

![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)



